N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is an organic compound characterized by the presence of an amine group attached to a phenyl ring, a methoxy group attached to another phenyl ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: 3-nitroaniline, 2-methoxyphenol, and 2-bromo-1-chloropropane.
Step 1: Nitration of 3-nitroaniline to form 3-nitrophenylamine.
Step 2: Reduction of 3-nitrophenylamine to obtain 3-aminophenylamine.
Step 3: Etherification of 2-methoxyphenol with 2-bromo-1-chloropropane to form 2-(2-methoxyphenoxy)propane.
Step 4: Coupling of 3-aminophenylamine with 2-(2-methoxyphenoxy)propane under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agents: It may modulate signaling pathways involved in inflammation or cancer progression by binding to molecular targets such as kinases or transcription factors.
Comparison with Similar Compounds
N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRQBTZQHVUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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